molecular formula C11H8FN B070266 2-Fluoro-6-phenylpyridine CAS No. 180606-17-1

2-Fluoro-6-phenylpyridine

Cat. No.: B070266
CAS No.: 180606-17-1
M. Wt: 173.19 g/mol
InChI Key: AXSUBWDOWSHTSC-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylpyridine is a fluorinated aromatic heterocyclic compound It is characterized by the presence of a fluorine atom at the second position and a phenyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Fluoro-6-phenylpyridine involves the site-selective C-H fluorination of 2-phenylpyridine using silver(II) fluoride in acetonitrile. The reaction is typically carried out at room temperature, and the product is obtained in high yield . The reaction conditions are as follows:

    Reagents: 2-phenylpyridine, silver(II) fluoride, acetonitrile

    Conditions: Room temperature, nitrogen atmosphere, magnetic stirring

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents.

Chemical Reactions Analysis

2-Fluoro-6-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Common Reagents and Conditions: Silver(II) fluoride for fluorination, various nucleophiles for substitution reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the fluorine atom can be replaced with groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

2-Fluoro-6-phenylpyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 2-Phenylpyridine

Comparison: 2-Fluoro-6-phenylpyridine is unique due to the presence of both a fluorine atom and a phenyl group on the pyridine ring. This combination imparts distinct electronic properties, making it more versatile in various chemical reactions compared to its analogs. For instance, 2-Fluoropyridine lacks the phenyl group, which limits its applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2-fluoro-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUBWDOWSHTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376546
Record name 2-fluoro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-17-1
Record name 2-fluoro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2,6-difluoropyridine (5.0 mL, 5.51 mmol) in anhydrous tetrahydrofuran (30 mL) and cool to −40° C. Add a solution of phenyl lithium (1.8 M hexanes, 30.6 mL) dropwise over 5 minutes. Stir the resulting purple reaction at −40° C. for 30 minutes and bring to room temperature. Quench the reaction with water and extract the solution with ethyl acetate several times. Combine the organic extracts, dry over magnesium sulfate, filter and evaporate onto silica gel. Purification by flash column chromatography yields 2-fluoro-6-phenylpyridine 1.0 g (12%) as a yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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